molecular formula C26H22N2O7 B5219793 Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate

Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate

Cat. No.: B5219793
M. Wt: 474.5 g/mol
InChI Key: INTQUHKSJMKIAV-DEDYPNTBSA-N
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Description

Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate is a complex organic compound with a unique structure that includes a benzodioxole ring, a methoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate typically involves multiple steps. One common method includes the Claisen-Schmidt condensation reaction between an aldehyde and a ketone using basic or acidic catalysis . The reaction conditions often involve the use of ethanol as a solvent and potassium hydroxide (KOH) as a catalyst under ultrasonic irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzodioxole ring may lead to the formation of carboxylic acids, while reduction of the ester group may yield alcohols.

Scientific Research Applications

Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the complex and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its benzodioxole ring and methoxyphenyl group contribute to its stability and reactivity, while the benzoate ester enhances its solubility and bioavailability.

Properties

IUPAC Name

methyl 4-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O7/c1-32-21-6-4-3-5-19(21)24(29)28-20(13-16-7-12-22-23(14-16)35-15-34-22)25(30)27-18-10-8-17(9-11-18)26(31)33-2/h3-14H,15H2,1-2H3,(H,27,30)(H,28,29)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTQUHKSJMKIAV-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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